1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine -

1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine

Catalog Number: EVT-5617347
CAS Number:
Molecular Formula: C17H20F3N3O
Molecular Weight: 339.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Construction of the oxazole ring: This could be achieved using a variety of methods, such as cyclodehydration of α-acylaminoketones or condensation of α-haloketones with amides. [, , ]
  • Alkylation of the piperazine nitrogen: This could be accomplished using a suitable alkylating agent bearing the desired oxazole substituent. [, , ]
Chemical Reactions Analysis
  • N-alkylation: The piperazine nitrogen could undergo further alkylation reactions, allowing for the introduction of additional substituents. []
  • Oxazole ring opening: Under specific conditions, the oxazole ring could be opened, leading to the formation of new functional groups. []
Mechanism of Action
  • Enzyme inhibition: The molecule might bind to the active site of an enzyme, preventing its catalytic activity. [, ]
  • Receptor antagonism: The molecule could bind to a specific receptor, blocking the binding of its natural ligand and inhibiting downstream signaling pathways. [, , , ]

(5-Methyl-2-oxo-2H-1,3-dioxol-4-yl)-methyl-4-(2-hydroxypropan-2-yl)-2-propyl-1-(-[2-(2H-1,2,3,4-tetrazol-5-yl)-phenyl]phenylmethyl)-1H-imidazole-5-carboxylate

Compound Description: This compound is more commonly known as olmesartan medoxomil, an angiotensin II receptor blocker used to treat hypertension. []

Relevance: While this compound shares the presence of a phenyl-oxazole moiety with 1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine, it belongs to a different pharmacological class (angiotensin II receptor blockers) and exhibits distinct biological activities. The structural differences extend beyond the oxazole ring, with olmesartan medoxomil incorporating imidazole, tetrazole, and dioxolane rings. []

(S)-2-(2-Benzoylphenylamino)-3-[4-[2-(5-methyl-2-phenyl-2-oxazol-4-yl)ethoxy]phenyl]propionic acid

Compound Description: This compound, known as GI 262570, acts as a peroxisome proliferator-activated receptor-γ (PPAR-γ) ligand. Studies have shown it induces hindquarters vasodilatation in rats without significantly affecting renal or mesenteric hemodynamics. []

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic acid

Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist. [] It is particularly useful in treating emesis and inflammatory diseases. [, ]

Relevance: This compound differs significantly in structure and function from 1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine. While both molecules contain a trifluoromethyl-substituted phenyl ring, their core structures and pharmacological targets are distinct. This compound features a morpholine ring, a phosphonic acid group, and lacks the oxazole and piperazine rings present in the target compound. [, ]

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone

Compound Description: This compound, identified as JNJ 54166060, is a potent and orally bioavailable P2X7 receptor antagonist. Preclinical studies demonstrate its potential as a therapeutic agent with low-moderate clearance and a favorable safety profile in rats. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: This compound demonstrates potent and selective inhibitory activity against ELOVL6 (elongase of long-chain fatty acids family 6). It effectively reduces the elongation index of fatty acids in both in vitro and in vivo models. []

3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

Compound Description: This compound has shown promising hepatoprotective effects against diethylnitrosamine-induced liver injury in rats. []

Relevance: While both 3FL-M and 1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine possess a trifluoromethyl-substituted phenyl ring, their core structures differ significantly. 3FL-M features a thioxoimidazolidinone ring and a pyrrole ring, while lacking the oxazole and piperazine rings present in the target compound. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP)

Compound Description: This compound is an orally active, selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5). [] It effectively reduces L-DOPA-induced dyskinesia in a primate model of Parkinson's disease without significantly impacting L-DOPA's antiparkinsonian effects. []

Relevance: MTEP differs significantly in structure and pharmacological activity from 1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine. MTEP lacks the phenyl-oxazole motif and piperazine ring present in the target compound and instead features a thiazole ring linked to a pyridine ring via an ethynyl bridge. []

Properties

Product Name

1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazine

IUPAC Name

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

Molecular Formula

C17H20F3N3O

Molecular Weight

339.35 g/mol

InChI

InChI=1S/C17H20F3N3O/c1-12-15(11-23-8-6-22(2)7-9-23)21-16(24-12)13-4-3-5-14(10-13)17(18,19)20/h3-5,10H,6-9,11H2,1-2H3

InChI Key

CDUNDUKSIJYIOC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCN(CC3)C

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CN3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.